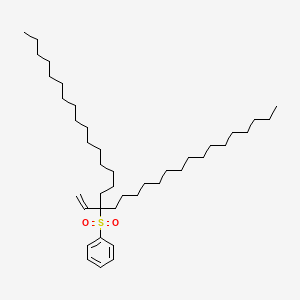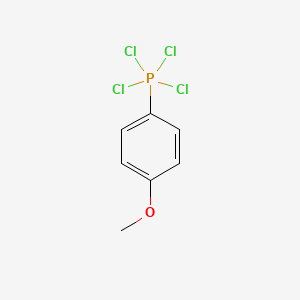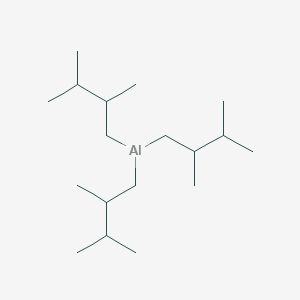
Tris(2,3-dimethylbutyl)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,3-dimethylbutyl)alumane is an organoaluminum compound with the molecular formula Al(C6H13)3 It is a derivative of aluminum where the metal is bonded to three 2,3-dimethylbutyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,3-dimethylbutyl)alumane typically involves the reaction of aluminum trichloride with 2,3-dimethylbutyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The general reaction scheme is as follows:
AlCl3+3LiC6H13→Al(C6H13)3+3LiCl
The reaction is usually performed in a solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures to control the reactivity of the organolithium reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2,3-dimethylbutyl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: The 2,3-dimethylbutyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents can be used to oxidize this compound.
Reduction: Hydrogen gas or other reducing agents can facilitate reduction reactions.
Substitution: Halogenated compounds or other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Aluminum oxides and various organic by-products.
Reduction: Reduced aluminum species and corresponding organic products.
Substitution: New organoaluminum compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Tris(2,3-dimethylbutyl)alumane has several applications in scientific research:
Catalysis: It is used as a catalyst in polymerization reactions and other organic transformations.
Materials Science: The compound is explored for its potential in the synthesis of advanced materials, including nanomaterials and composites.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Tris(2,3-dimethylbutyl)alumane involves its ability to coordinate with various substrates and facilitate chemical transformations. The aluminum center can act as a Lewis acid, accepting electron pairs from nucleophiles and promoting reactions such as polymerization and substitution. The 2,3-dimethylbutyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2,2-dimethylbutyl)alumane
- Tris(2,3-dimethylpentyl)alumane
- Tris(2,3-dimethylhexyl)alumane
Uniqueness
Tris(2,3-dimethylbutyl)alumane is unique due to the specific arrangement of its alkyl groups, which provides distinct steric and electronic properties. This uniqueness can result in different reactivity and selectivity compared to other similar compounds, making it valuable for specific applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
64043-87-4 |
|---|---|
Molekularformel |
C18H39Al |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
tris(2,3-dimethylbutyl)alumane |
InChI |
InChI=1S/3C6H13.Al/c3*1-5(2)6(3)4;/h3*5-6H,1H2,2-4H3; |
InChI-Schlüssel |
SSEXLBWMXFFGTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)C[Al](CC(C)C(C)C)CC(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate](/img/structure/B14500440.png)
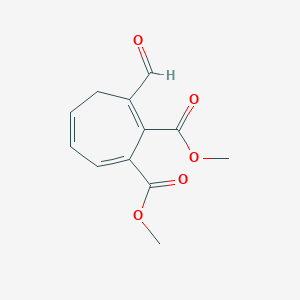
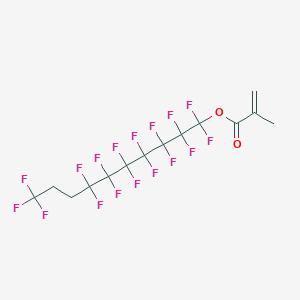
![3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile](/img/structure/B14500453.png)
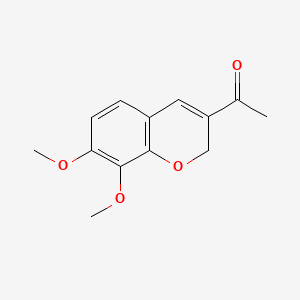
![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)
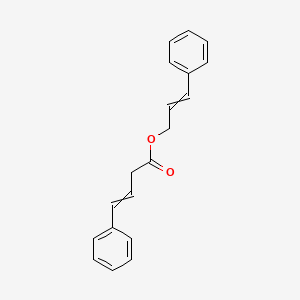

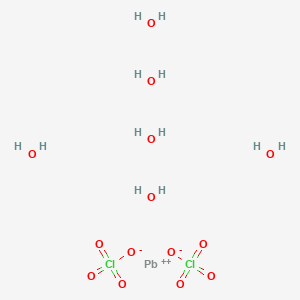
![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)
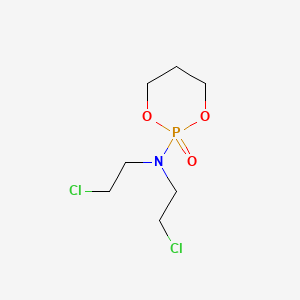
![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)
